REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]=[CH2:4].[CH3:5]/C=C/C.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH:11]=C1>CCCCCCC>[CH3:4][C:3]([CH2:2][CH:1]1[C:9](=[O:15])[O:14][C:12](=[O:13])[CH2:11]1)=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=C.C/C=C/C
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
During the first 2 hours of heating
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
remains at about 205° C.
|
Type
|
CUSTOM
|
Details
|
is 205°-210° C
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
is stripped at about 55° C.
|
Type
|
CUSTOM
|
Details
|
pressure and finally at 150°-170° C. for about one hour to remove any trace of unreacted maleic anhydride
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
of unreacted maleic anhydride is recovered
|
Name
|
|
Type
|
|
Smiles
|
CC(=C)CC1CC(=O)OC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |